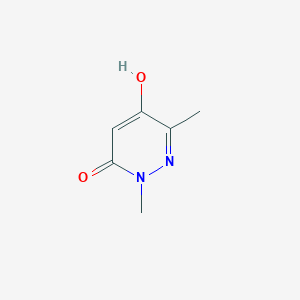
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one
Descripción general
Descripción
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. Its molecular formula is C7H8N2O, with a molar mass of approximately 136.15 g/mol. This compound has garnered attention due to its diverse biological activities and applications in various fields, including pharmaceuticals and agriculture.
Chemical Structure and Properties
The structure of this compound features a pyridazine ring with two methyl groups at positions 2 and 6, and a hydroxyl group at position 5. This arrangement contributes to its unique chemical properties and biological activities.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Pharmaceutical Applications
- Neurological Disorders : It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions, enhancing drug efficacy and specificity .
- Analgesic and Anti-inflammatory Effects : Studies have shown that derivatives of pyridazinones exhibit potent analgesic activity with minimal side effects compared to traditional NSAIDs. For instance, some derivatives demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammation pathways .
- Agricultural Chemistry
- Biochemical Research
- Material Science
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- A study on pyridazinone derivatives indicated that modifications at specific positions on the ring can significantly enhance analgesic properties while reducing ulcerogenic effects typically associated with conventional pain relievers .
- Research focusing on enzyme interactions revealed that certain derivatives of this compound inhibited key enzymes involved in inflammatory responses, suggesting its potential as a therapeutic agent for inflammatory diseases .
Comparison with Related Compounds
The following table summarizes some compounds structurally related to this compound along with their unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furanone structure with hydroxyl and methyl groups | Known for flavoring properties |
| 6-(4-Chlorophenyl)-4-hydroxy-pyridazinone | Chlorinated phenyl group on pyridazinone | Exhibits potent herbicidal activity |
| 3-Amino-1,2,4-triazole | Triazole ring with amino substituent | Antifungal properties |
Propiedades
IUPAC Name |
5-hydroxy-2,6-dimethylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(9)3-6(10)8(2)7-4/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKZWYYOWMTZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















